![molecular formula C16H14O4 B14291865 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- CAS No. 116626-25-6](/img/structure/B14291865.png)
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- is an organic compound that belongs to the class of diketones It is characterized by the presence of a phenoxy group attached to a furan ring, which is further connected to a pentanedione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- typically involves the condensation of 2,4-pentanedione with 5-phenoxy-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy and furan rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenoxy or furan rings.
科学的研究の応用
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The furan and phenoxy groups can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,4-Pentanedione, 3-phenyl-: This compound has a phenyl group instead of the phenoxy-furan moiety.
2,4-Pentanedione, 3-methyl-: This variant has a methyl group in place of the phenoxy-furan structure.
Uniqueness
2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]- is unique due to the presence of both phenoxy and furan rings, which impart distinct chemical and physical properties.
特性
CAS番号 |
116626-25-6 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
3-[(5-phenoxyfuran-2-yl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C16H14O4/c1-11(17)15(12(2)18)10-14-8-9-16(20-14)19-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChIキー |
LBMVJUBLXHVZDB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC1=CC=C(O1)OC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


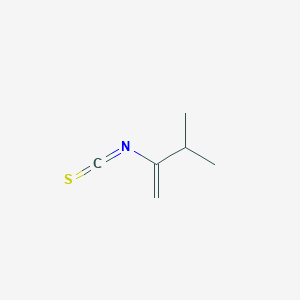
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
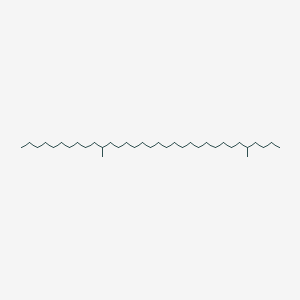
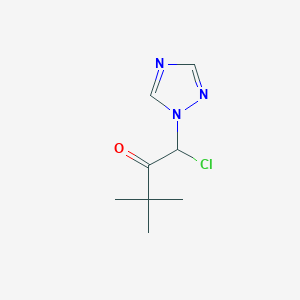
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)
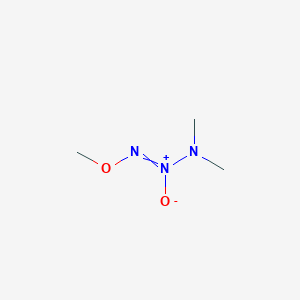
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
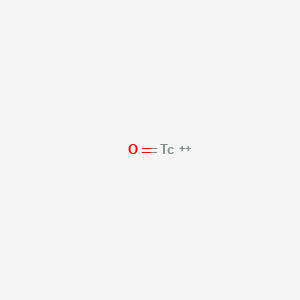
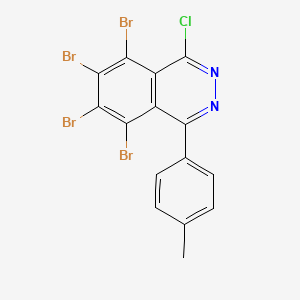
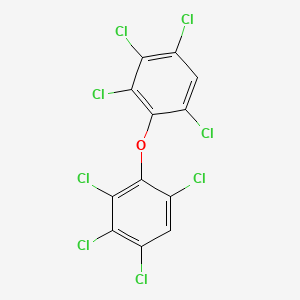
![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

